molecular formula C21H32N2O4 B11443069 N~2~-(cyclohexylcarbonyl)-N-(2,5-dimethoxyphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(2,5-dimethoxyphenyl)leucinamide

Cat. No.: B11443069
M. Wt: 376.5 g/mol
InChI Key: OZWSNYMKAQVKCR-UHFFFAOYSA-N
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Description

2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE is a complex organic compound with a unique structure that includes a cyclohexylformamido group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with formic acid to form cyclohexylformamide. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    4-Bromo-2,5-dimethoxyamphetamine: Shares the dimethoxyphenyl group but has different substituents and biological activity.

    2,5-Dimethoxy-4-iodoamphetamine: Another compound with a dimethoxyphenyl group, known for its psychoactive properties.

Uniqueness

2-(CYCLOHEXYLFORMAMIDO)-N-(2,5-DIMETHOXYPHENYL)-4-METHYLPENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O4/c1-14(2)12-18(23-20(24)15-8-6-5-7-9-15)21(25)22-17-13-16(26-3)10-11-19(17)27-4/h10-11,13-15,18H,5-9,12H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

OZWSNYMKAQVKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=C(C=CC(=C1)OC)OC)NC(=O)C2CCCCC2

Origin of Product

United States

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